![molecular formula C18H22N3NaO8S3 B014161 Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoat, Natriumsalz CAS No. 169751-10-4](/img/structure/B14161.png)

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoat, Natriumsalz

Übersicht

Beschreibung

Synthesis Analysis

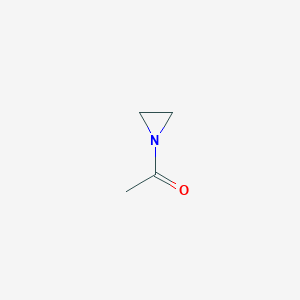

The synthesis of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt involves complex chemical reactions, where key steps include the activation of carboxylic acid groups and the introduction of sulfonate functionalities to achieve high reactivity and water solubility. The optimization of reaction conditions such as temperature, pH, and reagent ratios is crucial for achieving high yields and purity of the final product. Studies on the synthesis of related compounds provide insights into the methodologies that can be adapted for synthesizing Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt with high efficiency and selectivity (Xu Pei-yuan, 2008).

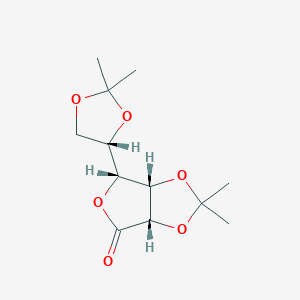

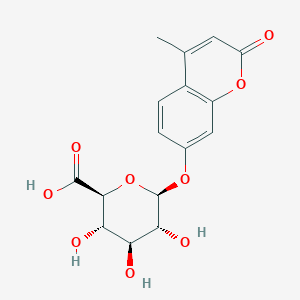

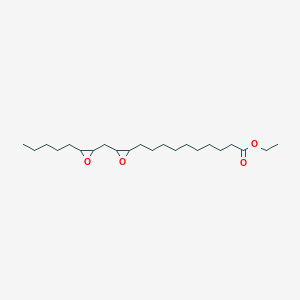

Molecular Structure Analysis

The molecular structure of this compound features a disulfide bond and a succinimidyl ester, which are crucial for its cross-linking capabilities. Vibrational studies, including infrared and Raman spectroscopy, reveal the distinct geometry of the disulfide region, which is less torsioned in Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate compared to similar compounds. This unique geometry enhances its bioefficacy when used in conjugation with biomolecules (B. Pal et al., 1997).

Chemical Reactions and Properties

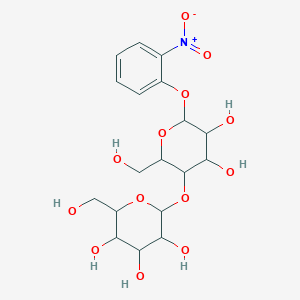

The compound's reactivity primarily stems from its succinimidyl ester and disulfide functionalities. The succinimidyl ester reacts with amine groups to form stable amide bonds, while the disulfide bond can undergo exchange reactions with thiol groups. These reactions are essential for the compound's role as a cross-linker in modifying proteins and peptides. The efficient catalysis of these reactions, as illustrated in the synthesis of pyrano[4,3-b]pyran derivatives, showcases the compound's versatility in facilitating chemical transformations under various conditions (N. G. Khaligh, 2015).

Physical Properties Analysis

The physical properties of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt, such as solubility, stability, and melting point, are significantly influenced by its sulfonate group, which enhances its solubility in water and aqueous solutions. This property is critical for its application in biological systems, where water solubility is a prerequisite for effective use. Analytical techniques, including mass spectrometry and NMR, are pivotal in characterizing these properties and ensuring the compound's purity and suitability for research and industrial applications.

Chemical Properties Analysis

The chemical properties of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt, such as reactivity, stability under various conditions, and specificity in targeting functional groups, define its utility in chemical synthesis and modification of biomolecules. Its ability to form stable linkages under physiological conditions without affecting the native structure and function of biomolecules is particularly noteworthy. Research on similar sulfonate-containing compounds provides insights into optimizing reaction conditions to enhance the compound's chemical stability and reactivity (F. Shirini et al., 2011).

Wissenschaftliche Forschungsanwendungen

Reversibile Vernetzung von Proteinen

Sulfo-SPDP-C6-NHS (Natrium): wird für die reversible Vernetzung von Proteinen verwendet. Diese Anwendung ist entscheidend für die Untersuchung von Protein-Protein-Interaktionen und den Auswirkungen der Vernetzung auf die Proteinfunktion. Die reversible Natur der Vernetzung ermöglicht die anschließende Trennung und Analyse der Proteinkomplexe .

Konjugation von Antikörpern und Enzymen

Die Verbindung wird verwendet, um Antikörper-Enzym-Konjugate durch eine zweistufige Reaktion herzustellen. Zuerst reagiert sie mit Lysinresten an Antikörpern und bildet dann eine Disulfidbindung mit Sulfhydrylgruppen an Enzymen. Diese Konjugate sind essenziell für Enzyme-linked Immunosorbent Assays (ELISA) und andere diagnostische Anwendungen .

Anlagerung von Haptenen an Trägerproteine

Sulfo-SPDP-C6-NHS (Natrium): erleichtert die Anlagerung von kleinen Molekülen, bekannt als Haptene, an größere Trägerproteine. Dieser Prozess ist entscheidend für die Produktion von Antikörpern gegen die Haptene, die ansonsten nicht-immunogen sind .

Herstellung von Immunotoxin-Konjugaten

Forscher verwenden diese Verbindung, um Immunotoxin-Konjugate herzustellen. Dies sind Moleküle, die ein Toxin mit einem Antikörper oder einer anderen Zielstruktur kombinieren, wodurch das Toxin auf bestimmte Zellen wie Krebszellen gerichtet wird .

Einführung von Sulfhydrylgruppen in Proteine

Die Verbindung kann Proteinen Sulfhydrylgruppen hinzufügen, indem sie sich an Lysinreste anlagert. Diese Modifikation kann die Proteinfunktion verändern oder eine weitere Konjugation mit anderen thiolreaktiven Molekülen ermöglichen .

Proteinmarkierung und -detektion

Durch die Reaktion mit primären Aminen an Proteinen führt Sulfo-SPDP-C6-NHS (Natrium) eine Pyridyldithiolgruppe ein, die nachgewiesen werden kann. Dies ist nützlich für die Proteinmarkierung und -verfolgung in verschiedenen experimentellen Aufbauten .

Untersuchung von Membranprotein-Interaktionen

Da die Verbindung membranundurchlässig ist, ist sie besonders nützlich für die Untersuchung von Interaktionen mit Zelloberflächenproteinen, ohne intrazelluläre Proteine zu beeinflussen .

Erstellung von Biokonjugaten für die Wirkstoffabgabe

Sulfo-SPDP-C6-NHS (Natrium): wird verwendet, um Biokonjugate für die gezielte Wirkstoffabgabe zu erstellen. Durch die Verknüpfung von therapeutischen Wirkstoffen mit Zielliganden können Forscher die Spezifität und Wirksamkeit von Behandlungen verbessern .

Wirkmechanismus

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt

, also known as Sulfo-SPDP-C6-NHS (sodium) , is a heterobifunctional, thiol-cleavable, and membrane impermeable crosslinker . Here is an overview of its mechanism of action:

Target of Action

The primary targets of this compound are amino and sulfhydryl groups, specifically the lysine residues in proteins and free sulfhydryl groups .

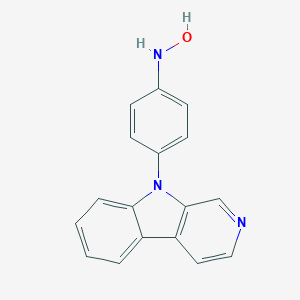

Mode of Action

The compound contains an amine-reactive N-hydroxysuccinimide (NHS) ester that reacts with lysine residues to form a stable amide bond . The other end of the spacer arm is terminated in the pyridyl disulfide group that reacts with sulfhydryls to form a reversible disulfide bond .

Biochemical Pathways

The compound is involved in the reversible crosslinking of proteins, adding sulfhydryl groups to proteins by attachment to lysine residues, and protein crosslinking to create antibody-enzyme and other bioconjugates via a two-step reaction .

Pharmacokinetics

The compound is water-soluble, which allows it to react rapidly with any primary amine-containing molecule . The disulfide bond in the spacer arm can be readily cleaved by 10-50 mM DTT or TCEP at pH 8.5 .

Result of Action

The compound’s action results in the formation of stable amide bonds with lysine residues and reversible disulfide bonds with sulfhydryls . This allows for the separation of crosslinked products .

Action Environment

Its action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of reducing agents .

Zukünftige Richtungen

The future directions for Sulfo-LC-SPDP could involve its use in various applications such as reversible crosslinking of proteins, adding sulfhydryl groups to proteins by attachment to lysine residues, protein crosslinking to create antibody-enzyme and other bioconjugates via a two-step reaction, attaching haptens to carrier proteins for antibody production, and preparing immunotoxin conjugates .

Eigenschaften

IUPAC Name |

sodium;2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O8S3.Na/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28;/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPNXDUFCQIHFS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N3NaO8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404589 | |

| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexanoate sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169751-10-4 | |

| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexanoate sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphosuccinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)

![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)